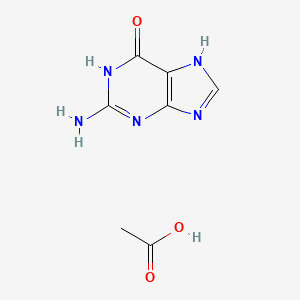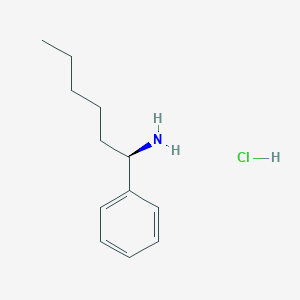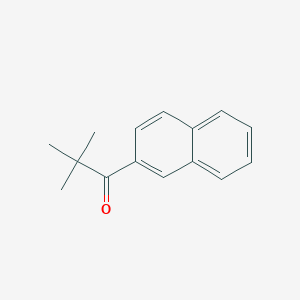
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound that belongs to the class of enals, which are characterized by the presence of a double bond conjugated with an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the enal facilitated by the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bond and the aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-chlorobenzoic acid
Reduction: 2-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the 4-chlorophenyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(4-fluorophenyl)-3-(dimethylamino)prop-2-enal
- (E)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enal
- (E)-2-(4-methylphenyl)-3-(dimethylamino)prop-2-enal
Uniqueness
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom may enhance its electron-withdrawing properties, affecting its chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7- |
InChI-Schlüssel |
WYRALGSIFBXIIV-YFHOEESVSA-N |
Isomerische SMILES |
CN(C)/C=C(/C=O)\C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)


![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)


![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)


![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
